[bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine
Description
Chemical Structure and Properties [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine (molecular formula: C₁₁H₁₁BrF₆NO₃; molecular weight: 430.08 g/mol) is a phosphorus-containing compound featuring a central phosphoryl group bonded to two 2,2,2-trifluoroethoxy substituents and a (4-bromophenyl)methyl amine moiety . The trifluoroethoxy groups enhance the compound’s electron-withdrawing properties and thermal stability, while the 4-bromophenyl group contributes to its aromatic and hydrophobic character.
For example, methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still–Gennari reagent) is prepared via a Garegg–Samuelsson reaction involving triphenylphosphine, iodine, and imidazole . Similar methods may apply to the target compound, substituting appropriate amine precursors.
Properties
IUPAC Name |
N-[bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF6NO3P/c12-9-3-1-8(2-4-9)5-19-23(20,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZHFGVDIXOWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF6NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine typically involves the reaction of phosphorus oxychloride with 2,2,2-trifluoroethanol to form bis(2,2,2-trifluoroethoxy)phosphoryl chloride. This intermediate is then reacted with 4-bromobenzylamine under controlled conditions to yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[Bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphorus center.
Hydrolysis: The trifluoroethoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
[Bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromophenyl moiety can interact with various enzymes and receptors, modulating their activity . The phosphorus center plays a crucial role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine with structurally or functionally related compounds:
Key Comparisons
Phosphoryl Group Derivatives
- The target compound shares the bis(2,2,2-trifluoroethoxy)phosphoryl group with Alamifovir and the Still–Gennari reagent . However, its amine moiety distinguishes it from Alamifovir’s purine-thioether scaffold and the Still–Gennari reagent’s ester functionality . The trifluoroethoxy groups likely confer similar hydrolytic stability and electron-deficient character across these compounds.
4-Bromophenyl-Containing Compounds The Co(II) complex in incorporates a 4-bromophenyl group but pairs it with a pyridylimine ligand for metal coordination, unlike the phosphoryl-amine linkage in the target compound . Ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate () demonstrates how the 4-bromophenyl group is utilized in heterocyclic systems, suggesting the target compound could serve as a precursor for similar architectures .
Reactivity and Potential Applications The Still–Gennari reagent’s role in stereoselective synthesis highlights the reactivity of bis(trifluoroethoxy)phosphoryl groups in forming carbon-carbon bonds . By analogy, the target compound’s amine group could enable nucleophilic or coordination chemistry, such as in ligand design (e.g., for transition metals or organocatalysts).
Thermodynamic and Electronic Properties Trifluoroethoxy substituents are known to lower basicity and increase lipophilicity compared to non-fluorinated analogs. This property is critical in Alamifovir’s pharmacokinetics and could similarly influence the target compound’s solubility and bioavailability.
Biological Activity
[Bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine is an organophosphorus compound characterized by its complex structure featuring trifluoroethoxy groups and a bromophenyl moiety. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.
- IUPAC Name : N-[bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine
- CAS Number : 2445793-74-6
- Molecular Weight : 430.081 g/mol
- Chemical Structure : The compound contains both phosphorus and fluorinated groups that enhance its lipophilicity, which is crucial for biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoroethoxy groups facilitate penetration through biological membranes, allowing the compound to influence various cellular processes. The bromophenyl group may also play a role in modulating enzyme activities and receptor interactions.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes involved in metabolic pathways. For example:
- Acetylcholinesterase Inhibition : Similar organophosphorus compounds are known to inhibit acetylcholinesterase, leading to increased acetylcholine levels at synapses, which can affect neurotransmission.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic functions.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicate varying degrees of cytotoxic effects on different cell lines, necessitating further investigation into its therapeutic index.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of acetylcholinesterase | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Cytotoxicity | Varies across cell lines |
Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of acetylcholinesterase, this compound was tested alongside other organophosphorus compounds. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating strong inhibitory potential. This suggests that the compound could be further explored for therapeutic applications in neurodegenerative diseases where acetylcholine signaling is disrupted.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, highlighting its potential as an antimicrobial agent worthy of further development.
Research Findings and Future Directions
Current research emphasizes the need for more comprehensive studies to elucidate the full spectrum of biological activities associated with this compound. Future investigations should focus on:
- Mechanistic Studies : Understanding the molecular interactions at a deeper level.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Structure-Activity Relationship (SAR) : Identifying modifications that enhance efficacy or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
